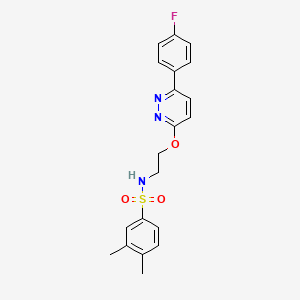

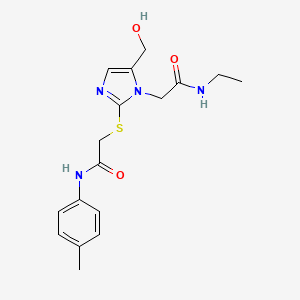

![molecular formula C28H29N3O2 B2560433 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide CAS No. 932307-90-9](/img/structure/B2560433.png)

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide, is a novel anilidoquinoline derivative. Anilidoquinoline derivatives have been synthesized and evaluated for various therapeutic applications, including antiviral, anticancer, and neuroprotective effects. These compounds are characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The anilidoquinoline derivatives often exhibit significant biological activities due to their structural features.

Synthesis Analysis

The synthesis of anilidoquinoline derivatives typically involves multiple steps, including acylation, ethylation, reduction, and cyclization reactions. For instance, the synthesis of a related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was achieved through a series of chemical transformations starting from 2-amino-5-nitrophenol as the starting material . Another example is the synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, which involved acetylation, ethylation, and thermal cyclization to yield the key intermediate for selective EGFR kinase inhibitors . These methods highlight the complexity and the multi-step nature of synthesizing quinoline derivatives.

Molecular Structure Analysis

The molecular structure of anilidoquinoline derivatives is crucial for their biological activity. The presence of substituents on the quinoline ring, such as the anilino group, can significantly influence the compound's cytotoxicity and therapeutic potential. For example, certain 4-anilino-2-phenylquinoline derivatives have shown significant cytotoxicity against cancer cells, with the presence of a hydrogen-bonding accepting group at the C(4) position being crucial for this activity . The steric hindrance exerted by substituents can also affect the compound's activity, as seen with compounds having a free carboxylic acid at the C(3) position, which were found to be inactive due to the prevention of coplanarity between the phenyl ring and the quinoline core .

Chemical Reactions Analysis

Anilidoquinoline derivatives can undergo various chemical reactions that are essential for their biological function. The synthesis process itself involves reactions such as acetylation and cyclization, which are critical for constructing the quinoline core. The functional groups present in these compounds, such as the acetamide moiety, can also participate in further chemical transformations that may be relevant to their mechanism of action or metabolism within biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of anilidoquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's bioavailability and pharmacokinetics. The presence of different substituents can affect these properties, thereby influencing the compound's efficacy and safety profile. For example, the introduction of an ethoxy group in the synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide may affect its solubility and, consequently, its biological activity .

Scientific Research Applications

Therapeutic Applications in Infectious Diseases

A study by Ghosh et al. (2008) reported the therapeutic efficacy of a novel anilidoquinoline derivative in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, leading to a decrease in viral load and an increase in survival rates in infected mice (Ghosh et al., 2008).

Structural and Property Analysis of Amide Derivatives

Research by Karmakar et al. (2007) focused on the structural aspects of amide-containing isoquinoline derivatives, revealing their potential in forming gels and crystalline salts with mineral acids. These compounds exhibit enhanced fluorescence emissions, suggesting applications in materials science and possibly in bioimaging (Karmakar et al., 2007).

Antitumor Activity and Molecular Docking Studies

A series of 3-benzyl-substituted-4(3H)-quinazolinones, evaluated by Al-Suwaidan et al. (2016), demonstrated broad-spectrum antitumor activity. These compounds were found to be significantly potent, highlighting the potential of quinazolinone derivatives in cancer therapy (Al-Suwaidan et al., 2016).

Analgesic and Anti-inflammatory Applications

Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and evaluated them for analgesic and anti-inflammatory activities. Among the synthesized compounds, one showed potent analgesic and anti-inflammatory activities, indicating the therapeutic potential of such derivatives in managing pain and inflammation (Alagarsamy et al., 2015).

Antibacterial Activity of Quinoline Derivatives

A study by Le et al. (2018) synthesized new hydrazone compounds derived from N-(4-substituted phenyl)acetamides and evaluated their antibacterial activity. Some compounds showed promising results as growth inhibitors against Bacillus subtilis and Aspergillus niger, suggesting their potential in developing new antibacterial agents (Le et al., 2018).

properties

IUPAC Name |

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O2/c1-19(2)21-11-13-25(14-12-21)30-27(32)18-31-26-15-20(3)9-10-22(26)16-23(28(31)33)17-29-24-7-5-4-6-8-24/h4-16,19,29H,17-18H2,1-3H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOHDHHJSOFDFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)C(C)C)CNC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

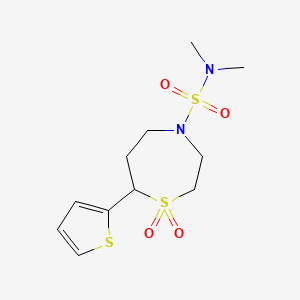

![5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2560358.png)

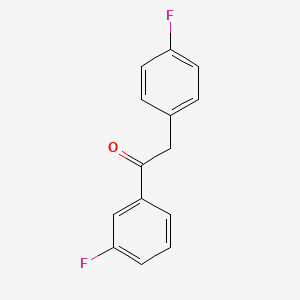

![N-(1-cyanocyclohexyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2560359.png)

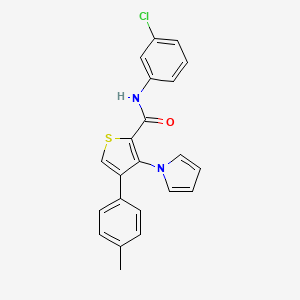

![7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile](/img/structure/B2560360.png)

![[3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2560361.png)

![(E)-N-[1-(3,4-Dichlorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2560363.png)

![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2560372.png)